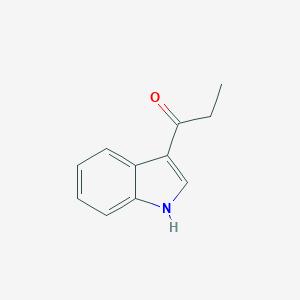
1-(1H-吲哚-3-基)丙-1-酮
描述
1-(1H-Indol-3-yl)propan-1-one, also known as 3-(1H-Indol-3-yl)propan-1-one, is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features an indole ring attached to a propanone group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
科学研究应用
1-(1H-Indol-3-yl)propan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis.
Biology: The compound is used in the study of indole-based biological pathways and interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1-(1H-Indol-3-yl)propan-1-one is a compound that has been studied for its potential biological activitiesIndole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that 1-(1H-Indol-3-yl)propan-1-one may interact with various cellular targets, potentially contributing to its biological effects.
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways
Result of Action
Studies on similar indole derivatives suggest that they can exhibit antimicrobial and antitubercular activities , and potential anti-tobacco mosaic virus (anti-TMV) activities
生化分析
Biochemical Properties
1-(1H-Indol-3-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of 1-(1H-Indol-3-yl)propan-1-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 1-(1H-Indol-3-yl)propan-1-one can interact with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
1-(1H-Indol-3-yl)propan-1-one has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 1-(1H-Indol-3-yl)propan-1-one can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . Furthermore, 1-(1H-Indol-3-yl)propan-1-one has been reported to alter cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-(1H-Indol-3-yl)propan-1-one involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, 1-(1H-Indol-3-yl)propan-1-one has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the downregulation of downstream signaling cascades, ultimately affecting cellular functions. Additionally, 1-(1H-Indol-3-yl)propan-1-one can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1H-Indol-3-yl)propan-1-one can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(1H-Indol-3-yl)propan-1-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1-(1H-Indol-3-yl)propan-1-one has been reported to cause sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 1-(1H-Indol-3-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can induce beneficial biological responses, such as anti-inflammatory and antioxidant activities . At high doses, 1-(1H-Indol-3-yl)propan-1-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level .
Metabolic Pathways
1-(1H-Indol-3-yl)propan-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 1-(1H-Indol-3-yl)propan-1-one can interact with cofactors, such as NADPH, which are essential for its metabolism .
Transport and Distribution
The transport and distribution of 1-(1H-Indol-3-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, 1-(1H-Indol-3-yl)propan-1-one can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of 1-(1H-Indol-3-yl)propan-1-one within tissues can also vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-(1H-Indol-3-yl)propan-1-one plays a crucial role in its activity and function. It has been reported to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 1-(1H-Indol-3-yl)propan-1-one can direct it to specific organelles, where it can exert its effects . For instance, the localization of 1-(1H-Indol-3-yl)propan-1-one in the mitochondria has been associated with its role in modulating mitochondrial function and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)propan-1-one can be synthesized through various methods. One common approach involves the condensation of indole with propanone derivatives under acidic or basic conditions. For instance, the reaction of indole with 3-chloropropanone in the presence of a base like sodium hydroxide can yield 1-(1H-Indol-3-yl)propan-1-one.
Industrial Production Methods: Industrial production of 1-(1H-Indol-3-yl)propan-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
化学反应分析
Types of Reactions: 1-(1H-Indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(1H-Indol-3-yl)propan-1-one can yield alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-(1H-Indol-3-yl)propan-1-ol.
Substitution: 5-bromo-1-(1H-Indol-3-yl)propan-1-one.
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, with potential anticancer properties.
3-(1H-Indol-3-yl)propionic acid: An intermediate in the metabolism of tryptophan.
Uniqueness: 1-(1H-Indol-3-yl)propan-1-one is unique due to its specific structural features, which allow for diverse chemical modifications and applications. Its combination of the indole ring and propanone group provides a versatile platform for synthesizing a wide range of biologically active compounds.
属性
IUPAC Name |
1-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVYYLYKRGELJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177107 | |
| Record name | 1-(1H-Indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22582-68-9 | |
| Record name | 1-(1H-Indol-3-yl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22582-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-3-yl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22582-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1H-Indol-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-indol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(1H-Indol-3-yl)-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX4C2KN99X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Mannich base derivative 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride interact with DNA? What are the observable effects of this interaction?
A1: Research suggests that 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride, a Mannich base derivative, interacts with fish sperm double-stranded DNA (fs-dsDNA) likely through intercalation and/or alkylation mechanisms. [] This interaction was observed using differential pulse voltammetry (DPV) with a disposable pencil graphite electrode (PGE). The interaction led to a noticeable decrease in the oxidation signal of guanine, an electroactive DNA base. [] This finding suggests that the compound can bind to DNA and potentially interfere with its structure and function.
Q2: What is the structural characterization of 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride?
A2: While the provided abstracts do not contain the specific molecular formula, weight, or spectroscopic data for 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride, they mention that this compound, along with other Mannich base derivatives, was synthesized and characterized using various techniques. [] These techniques likely included 1H NMR, 13C NMR, mass spectrometry (MS), and elemental analysis. [] Researchers interested in the detailed structural characterization of this compound could consult the full research article or supplementary materials for more information.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



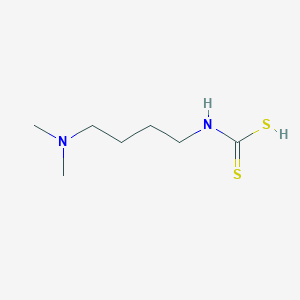


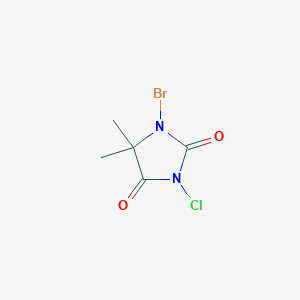
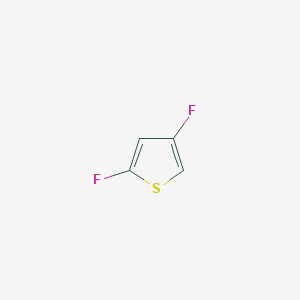
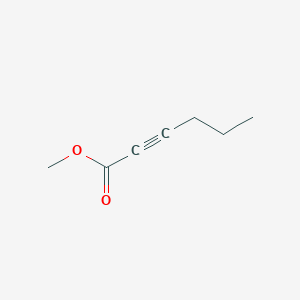
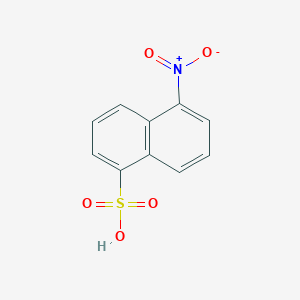
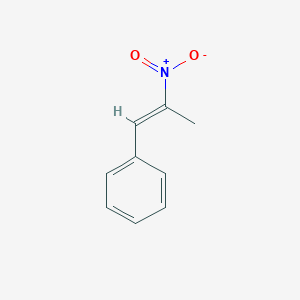
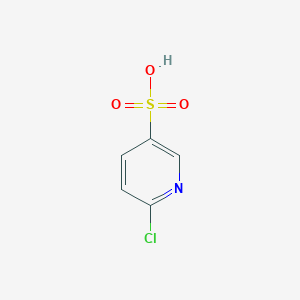
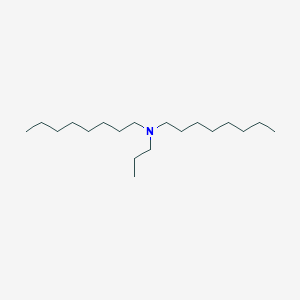
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
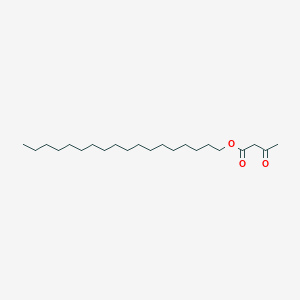
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
